molecular formula C17H17N3O B12174313 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide

1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B12174313
M. Wt: 279.34 g/mol
InChI Key: KXDLPYNFEHEKLK-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with a pyridine moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-methyl-N-(2-pyridin-4-ylethyl)indole-4-carboxamide

InChI

InChI=1S/C17H17N3O/c1-20-12-8-14-15(3-2-4-16(14)20)17(21)19-11-7-13-5-9-18-10-6-13/h2-6,8-10,12H,7,11H2,1H3,(H,19,21)

InChI Key

KXDLPYNFEHEKLK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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